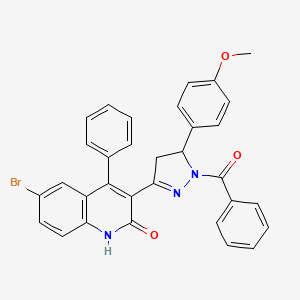![molecular formula C16H21FN6O2 B6575847 2-ethoxy-1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)ethan-1-one CAS No. 1049481-58-4](/img/structure/B6575847.png)
2-ethoxy-1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)ethan-1-one is a fascinating compound with applications in various fields of science, particularly in medicinal chemistry and pharmaceuticals. This compound features a tetrazole ring, a fluorophenyl group, and an ethoxy group, all connected via a piperazine ring. The presence of these distinct groups makes it a unique molecule with potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)ethan-1-one typically begins with the preparation of the tetrazole ring. A common route involves the cyclization of hydrazine derivatives with nitriles in the presence of azide sources. The synthesis then progresses with the coupling of the fluorophenyl group to the tetrazole ring.
Industrial Production Methods: In an industrial setting, the synthesis process can be scaled up using efficient catalytic systems and optimized reaction conditions to maximize yield and purity. For instance, the use of high-pressure reactors and continuous flow systems might be employed to enhance the reaction efficiency and throughput.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, primarily at the ethoxy group, leading to the formation of aldehydes or carboxylic acids under the right conditions.
Reduction: Reduction reactions can target the nitro group on the fluorophenyl ring, converting it to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products of these reactions depend on the reaction type and conditions but generally include derivatives of the original compound with modified functional groups.
Scientific Research Applications
2-ethoxy-1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)ethan-1-one is primarily investigated for its potential as a pharmaceutical agent. Some of the key research areas include:
Medicinal Chemistry: The compound is explored for its binding affinity to various biological targets, including receptors and enzymes, making it a candidate for drug development.
Biological Studies: Its effects on cellular pathways and interactions with proteins are studied to understand its therapeutic potential.
Industry: In industrial applications, the compound's unique structure can be utilized in the design of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 2-ethoxy-1-(4-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazin-1-yl)ethan-1-one exerts its effects often involves interaction with specific molecular targets. For example, it might bind to receptors on cell surfaces or inhibit enzymes involved in critical metabolic pathways. These interactions can modulate signaling pathways, leading to therapeutic outcomes.
Comparison with Similar Compounds
1-(3-fluorophenyl)-1H-1,2,3,4-tetrazole
4-(3-fluorophenyl)piperazine
Ethyl 2-(tetrazol-5-yl)acetate
Hope that helps! Let me know if there's anything else you're curious about.
Properties
IUPAC Name |
2-ethoxy-1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN6O2/c1-2-25-12-16(24)22-8-6-21(7-9-22)11-15-18-19-20-23(15)14-5-3-4-13(17)10-14/h3-5,10H,2,6-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOLNPJLQGPUDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B6575766.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}pyrimidine](/img/structure/B6575773.png)
![3-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B6575782.png)
![1-(2-fluorophenyl)-3-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)urea](/img/structure/B6575788.png)
![N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6575794.png)
![1-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-(2-methoxy-5-methylbenzenesulfonyl)piperazine](/img/structure/B6575809.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B6575821.png)

![2,2-dimethyl-1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B6575836.png)
![N-ethyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6575863.png)
![2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(propan-2-yl)acetamide](/img/structure/B6575866.png)
![1-(5-chloro-2-methoxyphenyl)-3-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]urea](/img/structure/B6575875.png)
![3,4-difluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide](/img/structure/B6575878.png)
![N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}adamantane-1-carboxamide](/img/structure/B6575884.png)
